molecular formula C8H11ClN4 B6240693 (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanamine hydrochloride CAS No. 1222084-53-8

(1-methyl-1H-1,2,3-benzotriazol-5-yl)methanamine hydrochloride

Cat. No. B6240693
CAS RN: 1222084-53-8
M. Wt: 198.7
InChI Key:
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Description

“(1-methyl-1H-1,2,3-benzotriazol-5-yl)methanamine hydrochloride” is a chemical compound . It is a derivative of benzotriazole, a class of heterocyclic compounds that have been found to be biologically active . Benzotriazole derivatives have been extensively studied for their broad range of biological activity .


Synthesis Analysis

The synthesis of benzotriazole derivatives involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-1,2,3-benzotriazol-5-yl)methanamine hydrochloride” can be determined by single-crystal X-ray analysis . The compound may crystallize in the orthorhombic space group Pbca .


Chemical Reactions Analysis

Benzotriazole derivatives have been found to be biologically active and have been used in various chemical reactions . For instance, benzotriazole is often used as a bioisosteric replacement of some triazolic systems . Fusion of benzotriazole with quinolones has been reported to modify their drug mode of action .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-methyl-1H-1,2,3-benzotriazol-5-yl)methanamine hydrochloride” can be determined using various analytical techniques . For instance, its molecular weight can be determined by mass spectrometry .

Scientific Research Applications

Synthesis of Metal Passivators and Light-Sensitive Materials

A study by Gu et al. (2009) outlines a practical synthesis method for 5,5′-Methylene-bis(benzotriazole) (2), a versatile intermediate used in preparing metal passivators and light-sensitive materials. This synthesis process is highlighted for its efficiency and environmentally benign nature, demonstrating the compound's relevance in green chemistry applications (Gu, Yu, Zhang, & Xu, 2009).

Corrosion Inhibition

Walker (1976) reviewed the use of tolyltriazole, a compound closely related to benzotriazoles, as a corrosion inhibitor for copper and brass in various environments. This review underscores the effectiveness of benzotriazole derivatives in protecting metals from corrosion, indicating the potential application of (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanamine hydrochloride in similar contexts (Walker, 1976).

Cytochrome P450 Isoform Inhibitors

Khojasteh et al. (2011) discussed the role of chemical inhibitors, including benzotriazole derivatives, in studying the activity of cytochrome P450 (CYP) enzymes responsible for drug metabolism. These inhibitors help understand drug-drug interactions and the metabolic pathways of various pharmaceuticals, indicating the compound's utility in pharmacokinetic research (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Mechanism of Action

The mechanism of action of benzotriazole derivatives is diverse and depends on the specific derivative and its biological target . For instance, benzotriazole derivatives have been found to have antimicrobial, antiparasitic, and even antitumor activities . Some benzotriazole derivatives have demonstrated potent tubulin inhibition .

properties

IUPAC Name

(1-methylbenzotriazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-12-8-3-2-6(5-9)4-7(8)10-11-12;/h2-4H,5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECIJLYPZJIJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)N=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride

CAS RN

1222084-53-8
Record name (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanamine hydrochloride
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